
Phenol, 2,4,6-tribromo-, dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,4,6-tribromo-, dihydrogen phosphate is a chemical compound that belongs to the class of bromophenols. It is characterized by the presence of three bromine atoms attached to the phenol ring at positions 2, 4, and 6, along with a dihydrogen phosphate group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4,6-tribromo-, dihydrogen phosphate typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of bromine and phenol as starting materials, with the addition of dihydrogen phosphate under controlled conditions to obtain the final product.
化学反应分析
Types of Reactions
Phenol, 2,4,6-tribromo-, dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenol, 2,4,6-tribromo-, dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2,4,6-tribromo-, dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atoms and the dihydrogen phosphate group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Phenol, 2,4,6-tribromo-, dihydrogen phosphate can be compared with other brominated phenols, such as:
Phenol, 2,4-dibromo-: Lacks one bromine atom compared to the tribromo compound, resulting in different reactivity and applications.
Phenol, 2,6-dibromo-: Similar to the dibromo compound but with bromine atoms at different positions, leading to variations in chemical properties.
Phenol, 4-bromo-: Contains only one bromine atom, making it less reactive and suitable for different applications.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the dihydrogen phosphate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
42596-70-3 |
|---|---|
分子式 |
C6H4Br3O4P |
分子量 |
410.78 g/mol |
IUPAC 名称 |
(2,4,6-tribromophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Br3O4P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
InChI 键 |
ZYJGTJPFUNENTH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)OP(=O)(O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)

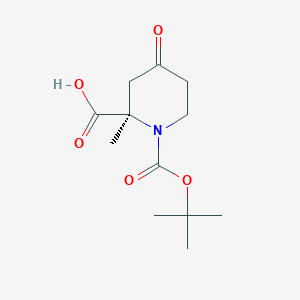

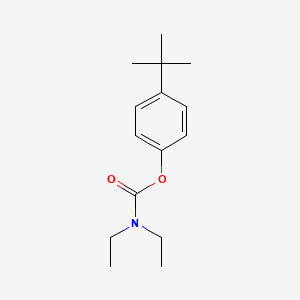
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
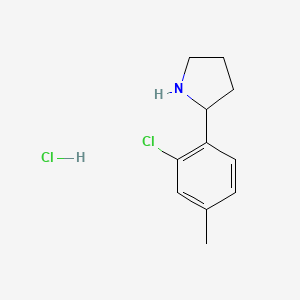
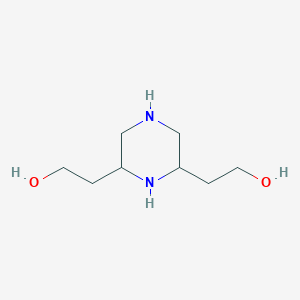
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)


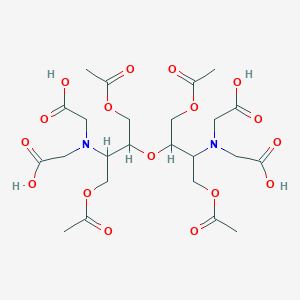
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
